2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with piperazine under basic conditions.
Pyrimidine ring formation: The piperazine derivative is then reacted with 4-methyl-6-chloropyrimidine in the presence of a base to form the desired pyrimidine ring.
Piperidine substitution: Finally, the piperidine group is introduced by reacting the intermediate with piperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include sulfides.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
- 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
Uniqueness
2-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is unique due to the presence of the 2,5-dimethoxybenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H31N5O4S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C22H31N5O4S/c1-17-15-21(25-9-5-4-6-10-25)24-22(23-17)26-11-13-27(14-12-26)32(28,29)20-16-18(30-2)7-8-19(20)31-3/h7-8,15-16H,4-6,9-14H2,1-3H3 |
InChI Key |
ZYQVOZNODSZYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.